4-(Difluoromethoxy)thiophene-2-carboxylic acid
Description
4-(Difluoromethoxy)thiophene-2-carboxylic acid is a thiophene-derived carboxylic acid featuring a difluoromethoxy (–OCF₂H) substituent at the 4-position of the heterocyclic ring. This compound combines the electron-withdrawing properties of fluorine with the aromatic thiophene scaffold, making it a valuable intermediate in pharmaceutical and agrochemical research.
Structure
3D Structure
Properties
Molecular Formula |
C6H4F2O3S |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10) |
InChI Key |
TVPAJEBAKYOIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of thiophene-2-carboxylic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .
Scientific Research Applications
4-(Difluoromethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the P2Y14 receptor, a target implicated in inflammatory diseases. Molecular dynamics simulations have revealed the formation of unique intramolecular hydrogen bonds in the binding conformation, which contribute to its biological activity .
Comparison with Similar Compounds
4-Phenylthiophene-2-carboxylic Acid
Thiophene-2-carboxylic Acid
Benzo[b]thiophene-2-carboxylic Acid
4,5-Diarylthiophene-2-carboxylic Acid Derivatives
- Examples : 4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid methyl ester (Compound 11).
- Activity : Exhibits moderate antioxidant activity (compared to ascorbic acid) and high binding affinity (–10.40 to –10.48 Kcal/mol) to COX-2 in molecular docking studies .
- Key Insight : Bulky substituents at the 4,5-positions improve steric interactions with enzyme active sites, suggesting that the difluoromethoxy group in the target compound may similarly enhance binding.
2-(4-Fluorophenyl)thiazolidine-4-carboxylic Acid
- Structure : Thiazolidine ring with a fluorophenyl group.
- Key Difference : Thiazolidine’s saturated ring reduces aromaticity, altering electronic properties and solubility compared to thiophene derivatives .
Physical and Chemical Properties
Biological Activity
4-(Difluoromethoxy)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFOS
- Molecular Weight : 194.16 g/mol
- Structure : The compound features a thiophene ring substituted with a difluoromethoxy group and a carboxylic acid functional group.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiophene compounds can inhibit inflammatory pathways. For instance, studies have shown that related compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation .
2. Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various bacterial strains. In comparative studies, thiophene derivatives exhibited higher inhibition rates against Gram-positive bacteria compared to Gram-negative bacteria. For example, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Bacillus subtilis .
3. Anticancer Properties
Recent investigations into the anticancer potential of thiophene derivatives suggest that they may interfere with cancer cell proliferation and induce apoptosis. In vitro studies have shown that certain thiophene derivatives can inhibit the growth of lung cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
The mechanisms through which this compound exerts its biological effects are primarily linked to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound may affect pathways such as the NF-kB and MAPK signaling cascades, which are critical in inflammation and cancer progression.
- Interaction with Cellular Receptors : The difluoromethoxy group enhances lipophilicity, potentially facilitating better membrane permeability and receptor interaction .
Case Study 1: Inhibition of Pulmonary Fibrosis
A study evaluated the effects of a related difluoromethoxy compound on pulmonary fibrosis models. The results indicated that treatment with the compound significantly reduced lung inflammation and fibrosis markers, such as hydroxyproline levels and collagen deposition .
Case Study 2: Antibacterial Efficacy
In a comparative analysis, various thiophene derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had an inhibition zone greater than standard antibiotics like ampicillin, indicating strong antibacterial properties .
Data Tables
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-(Difluoromethoxy)thiophene-2-carboxylic acid, and how do reaction conditions impact yield?
- Answer : Synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Start with thiophene-2-carboxylic acid. Protect the carboxylic acid group (e.g., esterification) to avoid side reactions .
- Step 2 : Introduce the difluoromethoxy group at position 4 using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .
- Step 3 : Deprotect the ester to regenerate the carboxylic acid (e.g., hydrolysis with NaOH).
- Key Factors : Base choice (K₂CO₃ or NaOH) affects reaction efficiency; solvent polarity influences regioselectivity .
- Table 1 : Comparison of Reaction Conditions for Similar Thiophene Derivatives
| Compound | Base Used | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 4-methoxy-thiophene-2-carboxylate | K₂CO₃ | DMF | 78 | |
| 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid | NaOH | Ethanol | 65 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Use a combination of:
- HPLC : To assess purity (>98% as per standards in ).
- NMR Spectroscopy : ¹⁹F NMR confirms difluoromethoxy substitution; ¹H NMR identifies thiophene ring protons .
- Melting Point : Compare with analogs (e.g., 4-fluorobenzo[b]thiophene-2-carboxylic acid melts at 217–220°C ).
- Mass Spectrometry : Exact mass (e.g., C₇H₅F₂O₃S: calculated 234.00205) validates molecular formula .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer :
- PPE : Wear nitrile gloves and lab coats to prevent skin contact (acute toxicity H312 ).
- Ventilation : Use fume hoods to avoid inhalation (respiratory protection advised in ).
- First Aid : For skin exposure, wash immediately with soap/water .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the electronic properties of the thiophene ring?
- Answer : The difluoromethoxy group is electron-withdrawing, reducing electron density at the thiophene ring. This:
- Increases reactivity toward electrophilic substitution at position 5 (meta to substituents).
- Enhances stability under oxidative conditions (e.g., in material science applications, as seen in graphene modification ).
Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?
- Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm regiochemistry.
- Isotopic Labeling : Use deuterated solvents to clarify splitting patterns in ¹H NMR.
- Reference Standards : Compare with analogs like 4-fluorobenzo[b]thiophene-2-carboxylic acid (HPLC retention time ).
Q. What strategies optimize regioselective functionalization of the thiophene ring in this compound?
- Answer :
- Directing Groups : Temporarily introduce nitro or amino groups to steer reactions to specific positions.
- Metal Catalysis : Use Pd-mediated cross-coupling for C-H activation at position 5 .
- Table 2 : Functionalization Success Rates in Related Compounds
| Reaction Type | Catalyst | Regioselectivity (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 85 (position 5) | |
| Bromination | NBS | 90 (position 3) |
Q. How is the carboxylic acid moiety utilized in medicinal chemistry applications?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
